(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester

Description

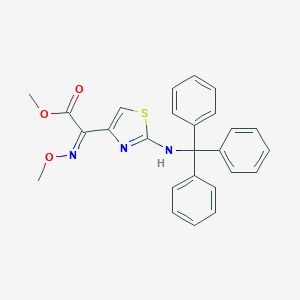

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester (CAS: 64485-90-1) is a critical intermediate in synthesizing third-generation cephalosporins such as ceftazidime and SCE-1363. Its structure comprises a trityl-protected amino group on the thiazole ring, a methoxyimino moiety, and a methyl ester group. The Z-configuration of the methoxyimino group enhances stability against β-lactamase enzymes, a key feature for antibiotic efficacy . The trityl (triphenylmethyl) group acts as a protective moiety during synthesis, preventing unwanted side reactions and improving yield .

Properties

IUPAC Name |

methyl (2Z)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3S/c1-31-24(30)23(29-32-2)22-18-33-25(27-22)28-26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3,(H,27,28)/b29-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIWFRIOSCYADR-FAJYDZGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NOC)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=N\OC)/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation via Cyclization with Thiourea

The chlorohydroxyimino intermediate reacts with thiourea in aqueous medium to form the thiazole ring. This step proceeds via nucleophilic displacement of the chlorine atom by the thiol group of thiourea, followed by cyclodehydration. Critical considerations include:

-

Reaction Temperature : Keeping the temperature below +40°C prevents epimerization of the hydroxyimino group.

-

Stoichiometry : A 1:1 molar ratio of chlorohydroxyimino ester to thiourea ensures complete conversion.

The product, methyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate, is obtained in 70–80% yield after aqueous workup and crystallization.

Trityl Protection of the Thiazole Amine

The primary amine on the thiazole ring is protected using trityl chloride (triphenylmethyl chloride) to prevent unwanted side reactions during subsequent steps. This reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) with triethylamine as a base.

-

Reaction Conditions :

-

Workup : The product, methyl 2-(2-tritylaminothiazol-4-yl)-2-hydroxyiminoacetate, is purified via silica gel chromatography using toluene/ethyl acetate (9:1).

Trityl protection achieves near-quantitative yields (95–98%) due to the high electrophilicity of trityl chloride.

Methylation of the Hydroxyimino Group

The final step involves methylating the hydroxyimino group to form the methoxyimino functionality. This is achieved using dimethyl sulfate under phase-transfer catalysis (PTC) conditions.

-

Catalyst : Tetrabutylammonium hydrogen sulfate (0.1 equiv)

-

Base : Aqueous sodium hydroxide (2.0 equiv)

-

Solvent : Acetone, which stabilizes the intermediate oxonium ion

The reaction proceeds via nucleophilic substitution, with the phase-transfer catalyst shuttling the hydroxide ion into the organic phase to deprotonate the hydroxyimino group. This method increases the yield from 40–50% (traditional methods) to 80–85%.

Optimization of Critical Parameters

Stereochemical Control

The (Z)-configuration of the methoxyimino group is critical for biological activity. Key measures to preserve stereochemistry include:

Solvent and Catalyst Selection

-

Phase-Transfer Catalysis : Tetrabutylammonium hydrogen sulfate enhances reaction rates by facilitating ion-pair formation between the hydroxyimino group and dimethyl sulfate.

-

Solvent Polarity : Acetone (dielectric constant = 20.7) balances solubility of ionic and organic species, improving reaction homogeneity.

Analytical Data and Characterization

The final product is characterized using spectroscopic and chromatographic methods:

| Property | Value | Method |

|---|---|---|

| Melting Point | 158–160°C (dec.) | Differential Scanning Calorimetry |

| NMR (CDCl₃) | δ 3.78 (s, 3H, COOCH₃), 3.92 (s, 3H, N–OCH₃) | Bruker 400 MHz |

| HPLC Purity | ≥98.5% | C18 Column, 60% MeOH |

| Yield | 78–82% | Gravimetric Analysis |

Comparative Analysis of Methodologies

Challenges and Mitigation Strategies

-

Trityl Group Stability :

-

Epimerization During Methylation :

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives are often used as intermediates in further chemical synthesis or as research tools in various scientific studies .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C25H21N3O3S

- Molecular Weight : 443.52 g/mol

- CAS Number : 64485-90-1

The compound features a thiazole ring, which is crucial for its biological activity, particularly in the context of antibiotic synthesis. The trityl group enhances stability and solubility, making it a favorable candidate for pharmaceutical applications.

Antibiotic Development

The primary application of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid methyl ester lies in its role as an intermediate in the synthesis of cephalosporin antibiotics. This class of antibiotics is widely used due to their broad-spectrum activity against bacteria.

- Ceftiofur Production : The compound is specifically noted for its utility in the production of ceftiofur sodium, a veterinary antibiotic effective against various pathogens in livestock. The synthesis process involves converting aminothiazole derivatives into thiazole acetic acids, where this compound acts as a key precursor .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical transformations allows researchers to modify its structure for enhanced biological activity or to create novel compounds with potential therapeutic effects.

- One-Pot Synthesis : The preparation method described in patents emphasizes a one-pot reaction approach, which streamlines the synthesis process and improves yield compared to traditional methods that require multiple steps and isolations .

Case Study 1: Synthesis of Ceftiofur

A notable case study involves the synthesis of ceftiofur from this compound. The process includes:

- Step 1 : Reaction of the compound with specific alkylating agents under controlled conditions.

- Step 2 : Isolation and purification of ceftiofur through crystallization techniques.

This study demonstrated high yields and purity levels, validating the compound's effectiveness as an intermediate in antibiotic synthesis .

Case Study 2: Structural Modifications for Enhanced Activity

Research has also been conducted on modifying the structure of this compound to enhance its antibacterial properties. Variations in substituents on the thiazole ring have shown promising results in increasing potency against resistant bacterial strains.

Mechanism of Action

The mechanism of action of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s structure allows it to bind to these targets, thereby modulating their activity. This interaction is crucial in its role as an intermediate in the synthesis of cephalosporin derivatives, where it helps in forming the active beta-lactam ring structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

(a) Tritylaminothiazole vs. Unprotected Aminothiazole

- Target Compound: The trityl group in (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester provides steric protection during synthesis, simplifying purification .

- Analog: 2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMA) lacks the trityl group, making it more reactive but prone to degradation. ATMA is directly used to form AE-active ester, a precursor for ceftriaxone .

- Impact : Trityl protection increases synthetic complexity but improves intermediate stability, whereas unprotected analogs require stringent reaction conditions .

(b) Tritylaminothiazole vs. Chloroacetamidothiazole

- Analog: 2-(2-Chloroacetamidothiazol-4-yl)-(Z)-2-methoxyiminoacetic acid (CAS: 64987-08-2) replaces the tritylamino group with a chloroacetamido moiety. This derivative is a direct precursor in cephalosporin synthesis, enabling efficient acylation of β-lactam cores .

- Key Difference : The chloroacetamido group enhances electrophilicity, facilitating nucleophilic attack during β-lactam ring formation .

Variations in the Oxyimino Group

(a) Methoxyimino vs. Hydroxyimino

- Analog: (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate (CAS: 74440-02-1) substitutes methoxy with a hydroxyimino group.

- Impact: The hydroxyimino group reduces steric hindrance but decreases hydrolytic stability, limiting its utility in oral antibiotics .

(b) Methoxyimino vs. tert-Butoxycarbonylmethoxyimino

- Analog: (Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid (CAS: 118452-04-3) introduces a bulky tert-butoxycarbonylmethoxy group.

Ester Group Modifications

(a) Methyl Ester vs. Ethyl Ester

Solubility and Crystallinity

- Target Compound: Limited solubility in polar solvents due to the hydrophobic trityl group. Crystallinity is influenced by intermolecular N–H⋯O and C–H⋯O hydrogen bonds, as observed in its crystal structure .

- Analog: (Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid shows higher solubility in water-ethanol mixtures (up to 40 mg/mL at 298 K) due to the absence of the trityl group .

Biological Activity

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester, also known as TRC-T887000, is a compound with significant potential in medicinal chemistry, particularly in the development of antibiotics. Its structure features a thiazole ring, which is common in various biologically active compounds. This article explores its biological activity, synthesis, and potential applications.

- Molecular Formula : C25H21N3O3S

- Molecular Weight : 443.517 g/mol

- CAS Number : 64485-90-1

- SMILES Notation : CO\N=C(/C(=O)O)\c1csc(NC(c2ccccc2)(c3ccccc3)c4ccccc4)n1

Synthesis Overview

The synthesis of this compound typically involves the conversion of aminothiazole derivatives through various alkylation and acylation reactions. The process outlined in patent EP0477197B1 describes the transformation of ethyl 2-(2-aminothiazol-4-yl)-2-syn-hydroxyiminoacetic acid into the desired methyl ester using specific reagents and conditions .

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties exhibit notable antimicrobial activities. The specific compound has been linked to the production of cephalosporin antibiotics, such as Ceftiofur, which is used to combat bacterial infections in livestock and humans .

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis. This mechanism is common among beta-lactam antibiotics, where the thiazole ring plays a crucial role in binding to penicillin-binding proteins (PBPs), thereby disrupting cell wall formation.

Study 1: Efficacy Against Bacterial Strains

A study conducted by Hwang et al. evaluated the efficacy of methoxyiminoacetate derivatives against various bacterial strains. The results showed that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum antimicrobial potential .

Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship (SAR) of methoxyimino derivatives revealed that modifications in the thiazole ring could enhance antimicrobial activity. The presence of the trityl group was found to improve solubility and bioavailability, making this compound a candidate for further development as an antibiotic .

Table: Comparison of Biological Activities

| Compound Name | Molecular Weight | Antimicrobial Activity | Mechanism |

|---|---|---|---|

| This compound | 443.517 g/mol | High against various strains | Inhibition of cell wall synthesis |

| Ceftiofur | 453.5 g/mol | High against Gram-negative bacteria | Inhibition of PBPs |

| Other Methoxyimino Derivatives | Varies | Moderate to high | Varies |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester, and what critical parameters influence reaction efficiency?

- Methodology : The compound is synthesized via alkolysis of mica ester (e.g., S-2-benzothiazolyl derivatives) in methanol under controlled pH (~6.5) and temperature. Key parameters include solvent choice, reaction time, and pH optimization to prevent side reactions. For example, heating the suspension at reflux for 15 minutes followed by gradual cooling yields crystalline products . Multi-step routes involving oximation, methylation, and cyclization are also reported, where reagent purity and reaction stoichiometry are critical to avoid intermediates with undesired stereochemistry .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology : X-ray crystallography is the gold standard for resolving stereochemistry and confirming the Z-configuration. Hydrogen-bonding networks (N–H⋯N, N–H⋯O) and π-π interactions stabilize the crystal lattice, with centroid-centroid distances (~3.5 Å) providing insights into packing efficiency . Complementary techniques include:

- FT-IR : To identify functional groups (e.g., methoxyimino, tritylamino).

- NMR : H and C NMR confirm substituent positions and esterification.

- HPLC-MS : For purity assessment and detection of byproducts .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodology : While direct biological data for this compound is limited, structurally related thiazole derivatives show antimicrobial activity. Standard assays include:

- Broth microdilution : To determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.

- Time-kill kinetics : To assess fungicidal or bacteriostatic effects.

- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices. Testing should include derivatives with varied substituents (e.g., methoxy groups) to establish structure-activity relationships .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : Discrepancies between predicted and observed NMR/IR peaks often arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

- Variable-temperature NMR : To identify conformational flexibility.

- DFT calculations : Compare experimental and simulated spectra to validate proposed structures.

- Cross-validation : Use X-ray data to confirm bond angles and torsion angles, as seen in the planar thiazole ring (dihedral angles ~87°) .

Q. What experimental designs are optimal for studying the compound’s stability under varying conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal stress : Heat samples at 40–60°C and monitor degradation via HPLC.

- Hydrolytic stability : Expose to buffers at pH 1–13 to identify labile groups (e.g., ester hydrolysis).

- Photolytic testing : Use UV-Vis irradiation to detect radical-mediated decomposition.

Q. How can computational modeling enhance understanding of this compound’s interactions in biological systems?

- Methodology :

- Molecular docking : Predict binding affinities to bacterial penicillin-binding proteins (PBPs) using software like AutoDock Vina.

- MD simulations : Simulate interactions with lipid bilayers to assess membrane permeability.

- QSAR models : Corrogate electronic parameters (e.g., logP, HOMO-LUMO gaps) with antimicrobial activity from analogous compounds .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?

- Methodology :

- Catalytic optimization : Use chiral catalysts (e.g., Ru-BINAP complexes) to enforce Z-configuration during imino group formation.

- Process analytical technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time monitoring of reaction progress.

- Crystallization control : Adjust cooling rates and antisolvent addition to minimize racemization, as demonstrated in the isolation of light-yellow crystals .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental hydrogen-bonding patterns?

- Methodology : If observed hydrogen bonds (e.g., N–H⋯O) deviate from predicted motifs:

- Revisit refinement parameters : Ensure H-atom placement (riding model) and thermal displacement factors are correctly applied.

- Validate via neutron diffraction : Resolve proton positions with higher accuracy.

- Compare with analogues : Cross-reference with structures like (Z)-(2-amino-thiazol-1-ium-4-yl) derivatives, where R22(8) ring motifs stabilize dimers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.